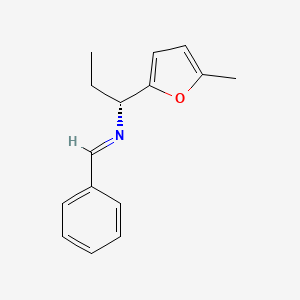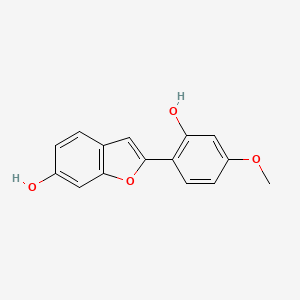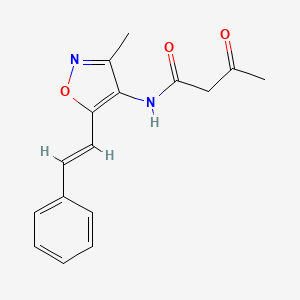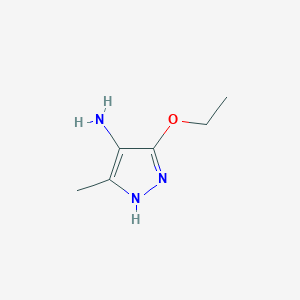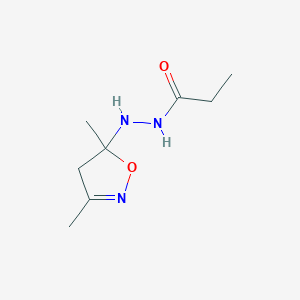
N'-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide typically involves the reaction of 3,5-dimethyl-4,5-dihydroisoxazole with propionohydrazide. One common method includes the use of base-catalyzed condensation reactions. For instance, the reaction can be carried out under mild basic conditions using sodium bicarbonate at ambient temperature. The reaction between hydroxyimoyl halides and dipolarophiles can yield a mixture of 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar base-catalyzed reactions. The use of eco-friendly and metal-free synthetic routes is highly desirable to minimize costs and environmental impact. For example, the use of catalysts such as potassium carbonate and 4-toluenesulfonyl chloride in the presence of 18-crown-6 at elevated temperatures has been reported .
化学反応の分析
Types of Reactions
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like tin(II) chloride in methanol.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous conditions.
Reduction: Tin(II) chloride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitroisoxazole: A related compound with a nitro group instead of a hydrazide group.
5,5-Dimethyl-4,5-dihydroisoxazol-3-yl carbamimidothioate: Another derivative with different substituents on the isoxazole ring.
Uniqueness
N’-(3,5-Dimethyl-4,5-dihydroisoxazol-5-yl)propionohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H15N3O2 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
N'-(3,5-dimethyl-4H-1,2-oxazol-5-yl)propanehydrazide |
InChI |
InChI=1S/C8H15N3O2/c1-4-7(12)9-11-8(3)5-6(2)10-13-8/h11H,4-5H2,1-3H3,(H,9,12) |
InChIキー |
CCYSZWRXGAVNCN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NNC1(CC(=NO1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


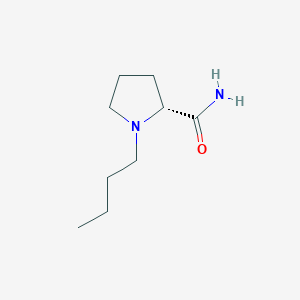
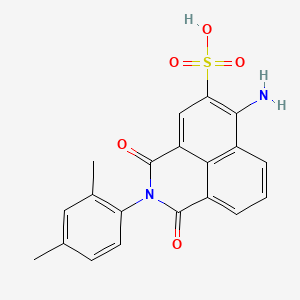

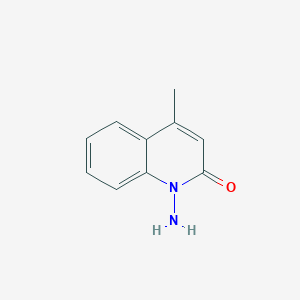
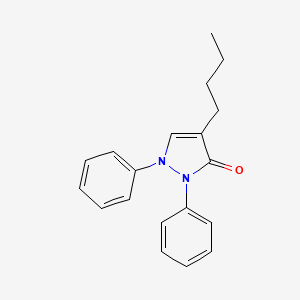
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
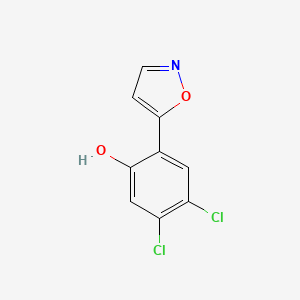
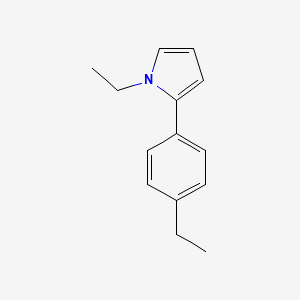
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
